2-(5-(benzyloxy)-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-(5-(benzyloxy)-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a complex organic compound that features both indole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzyloxy)-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrazole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(5-(benzyloxy)-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(5-(benzyloxy)-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-(benzyloxy)-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties can interact with various enzymes, receptors, and other biomolecules, leading to a range of biological effects. These interactions can modulate cellular processes, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
- 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
- 2-(5-(benzyloxy)-1H-indol-1-yl)-N-(1-ethyl-1H-pyrazol-4-yl)acetamide
Uniqueness
2-(5-(benzyloxy)-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is unique due to the presence of both benzyloxy and pyrazole groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N4O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-(5-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C21H20N4O2/c1-24-13-18(12-22-24)23-21(26)14-25-10-9-17-11-19(7-8-20(17)25)27-15-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,23,26) |
InChI Key |
ICBJYYQITMYINY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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